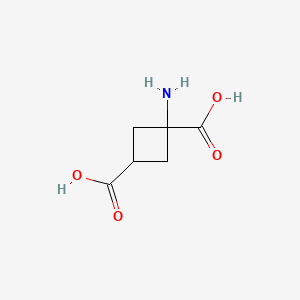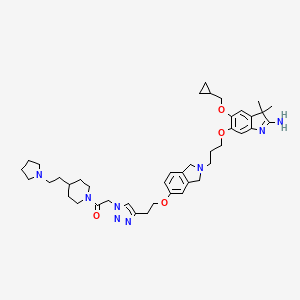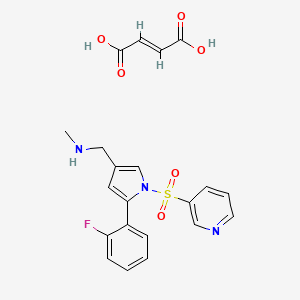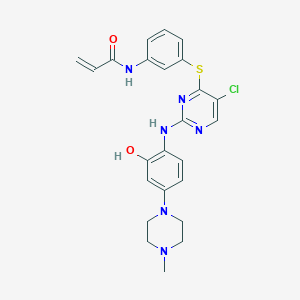
1-Aminocyclobutane-1,3-dicarboxylic acid
Vue d'ensemble
Description
1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACBD, is a selective, competitive L-glutamate uptake inhibitor . It has a molecular weight of 159.14 and a CAS Number of 73550-55-7 . It is soluble in 1eq. NaOH to 50 mM .
Molecular Structure Analysis
The molecular formula of 1-Aminocyclobutane-1,3-dicarboxylic acid is C6H9NO4 . The SMILES representation of the molecule is C1C(CC1(C(=O)O)N)C(=O)O .
Applications De Recherche Scientifique
Neutron Capture Therapy : A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy, modeling after 1-aminocyclobutane-1-carboxylic acid, showing high uptake in brain tumors (Kabalka & Yao, 2003).
Tumor Detection : 1-Aminocyclobutane[14C]carboxylic acid was incorporated preferentially by several tumor types in rats and hamsters, showing potential as a tumor-seeking agent (Washburn et al., 1979).
Synthesis of β-Peptides : Derivatives of 2-aminocyclobutane-1-carboxylic acid were synthesized for incorporation into highly rigid β-peptides, showing the ability of the cyclobutane ring as a structure-promoting unit in these molecules (Izquierdo et al., 2005).
Neuroscience Research : The action of cyclobutane derivatives of L-glutamic acid on the high-affinity uptake of L-glutamic acid was investigated, indicating that cis-1-Aminocyclobutane-1,3-dicarboxylic acid potently inhibited L-glutamic acid uptake (Fletcher et al., 1991).
NMDA Receptor Agonist : A potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, was synthesized for evaluation as agonists or antagonists of neurotransmission at excitatory amino acid receptors (Allan et al., 1990).
Pharmaceutical Synthesis : A new fluorinated analogue of 1-aminocyclobutane-1-carboxylate was synthesized, indicating potential applications in pharmaceutical development (Mykhailiuk et al., 2010).
Conformational Studies : Quantum mechanical calculations were used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, providing insights into its conformational properties and aiding in the design of peptidomimetics (Casanovas et al., 2006).
Anticonvulsant Activity : 1-Aminocyclobutanecarboxylic acid derivatives were synthesized and evaluated for anticonvulsant activity, showing potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites (Gaoni et al., 1994).
Mécanisme D'action
Safety and Hazards
1-Aminocyclobutane-1,3-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutane-1,3-dicarboxylic acid | |
CAS RN |
73550-55-7, 117488-23-0 | |
| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Methanoglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2,4-Methanoglutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)

![(2r)-2-{[5-Cyano-4-(3,4-Dichlorophenyl)-6-Oxo-1,6-Dihydropyrimidin-2-Yl]sulfanyl}-N-(4-Sulfamoylphenyl)propanamide](/img/structure/B1193802.png)